molecular formula C21H22ClNO3 B1442789 Fmoc-D-leu-cl CAS No. 198544-60-4

Fmoc-D-leu-cl

Cat. No.: B1442789
CAS No.: 198544-60-4
M. Wt: 371.9 g/mol
InChI Key: IAWFVICGSTUKMS-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-D-leucine chloride: is a derivative of D-leucine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions.

Scientific Research Applications

1. Unique Ligand for PPARgamma

Fmoc-L-Leucine (F-L-Leu) serves as a unique ligand for PPARgamma. It binds in a distinctive manner, with two molecules interacting with a single PPARgamma molecule. This unique interaction induces a specific allosteric configuration of PPARgamma, leading to differential cofactor recruitment and distinct pharmacological properties. Notably, F-L-Leu improves insulin sensitivity in various mouse models while exhibiting lower adipogenic activity, highlighting its role as a selective PPARgamma modulator (Rocchi et al., 2001).

2. Pre-Column Derivatization in Biological Research

Fmoc-Cl is instrumental in reversed-phase high-performance liquid chromatography (RP-HPLC) for assaying amino acid concentrations in biological fluids. It allows the measurement of major amino acids with superior sensitivity and reproducibility, proving beneficial in both biological research and clinical chemistry (Fürst et al., 1990).

3. Solid-Phase Synthesis of Oligourea Peptidomimetics

The Fmoc protection strategy is utilized in the solid-phase synthesis of oligourea peptidomimetics. This method enables the synthesis of such compounds, including oligourea peptidomimetics of part of Leu-enkephalin, demonstrating its utility in peptide synthesis and potential therapeutic applications (Boeijen et al., 2001).

4. Amino Acid and Peptide Derivatization

Fmoc-Cl is employed for the derivatization of amino acids and peptides on solid adsorbents, improving the formation of derivatives while reducing byproduct formation. This approach facilitates enhanced HPLC analysis with fluorescence detection, offering improved sensitivity and specificity in biochemical analyses (Shangguan et al., 2001).

5. Self-Assembly Features of Fmoc-modified Amino Acids and Peptides

Fmoc-modified amino acids and peptides exhibit self-assembly properties, making them significant for various applications. Their inherent hydrophobicity and aromaticity facilitate the association of building blocks, leading to potential uses in cell cultivation, bio-templating, drug delivery, and therapeutic applications (Tao et al., 2016).

6. Analysis of O-Glycans as Fmoc Derivatives

Fmoc derivatives are useful for analyzing O-glycans. This method enhances the sensitivity of glycan detection and has been applied in comprehensive analyses of O-glycans from various biological sources, demonstrating its effectiveness in biochemical research (Yamada et al., 2013).

Mechanism of Action

Target of Action

Fmoc-D-Leucine Chloride, also known as Fmoc-D-Leu-Cl, is primarily used as a protecting group for amines in organic synthesis . The primary targets of this compound are the amine groups present in various compounds . These amine groups play a crucial role in a wide range of biochemical reactions, and their protection is often necessary during certain synthetic processes .

Mode of Action

The mode of action of this compound involves its interaction with the amine groups of compounds. The Fmoc group can be introduced by reacting the amine with this compound . This reaction results in the formation of a carbamate, which serves to protect the amine group during subsequent steps of the synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound in the protection of amines impacts several biochemical pathways. This allows for the successful synthesis of peptides without interference from the amine group .

Result of Action

The primary result of the action of this compound is the protection of amine groups during organic synthesis . This protection allows for the successful completion of synthetic processes without interference from the amine group . Following the completion of these processes, the Fmoc group can be removed, leaving the amine group intact .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the introduction and removal of the Fmoc group are dependent on the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Additionally, the temperature and solvent used can also impact the efficacy and stability of this compound in protecting amine groups .

Safety and Hazards

Fmoc-Cl is harmful if inhaled and causes severe skin burns and eye damage . It is recommended to avoid breathing dust, wash contaminated skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

Fmoc-D-leucine chloride plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. For instance, Fmoc-D-leucine chloride is often used in conjunction with coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The Fmoc group protects the amine group of the amino acid, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the peptide chain. The removal of the Fmoc group is typically achieved using piperidine, which forms a stable adduct with the byproduct, dibenzofulvene, preventing it from reacting with the substrate .

Cellular Effects

The effects of Fmoc-D-leucine chloride on various types of cells and cellular processes are primarily related to its role in peptide synthesis. Fmoc-D-leucine chloride does not directly influence cell function, signaling pathways, gene expression, or cellular metabolism. The peptides synthesized using Fmoc-D-leucine chloride can have significant effects on cells. These peptides can act as signaling molecules, hormones, or therapeutic agents, influencing various cellular processes such as cell growth, differentiation, and apoptosis. The specific effects depend on the sequence and structure of the synthesized peptides .

Molecular Mechanism

The molecular mechanism of Fmoc-D-leucine chloride involves its interaction with the amine group of amino acids during peptide synthesis. The Fmoc group is introduced to the amino acid by reacting with fluorenylmethyloxycarbonyl chloride. This reaction forms a stable carbamate linkage, protecting the amine group from unwanted reactions. During the synthesis process, the Fmoc group is removed using a base such as piperidine, which cleaves the carbamate linkage and releases the free amine group. This allows for the sequential addition of amino acids to form the desired peptide chain. The Fmoc group is highly fluorescent, which can be useful for monitoring the progress of the synthesis using techniques such as high-performance liquid chromatography (HPLC) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D-leucine chloride can change over time due to its stability and degradation. Fmoc-D-leucine chloride is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or light. The stability of the compound is crucial for ensuring the accuracy and efficiency of peptide synthesis. Long-term studies have shown that Fmoc-D-leucine chloride can maintain its stability for extended periods when stored properly. Any degradation of the compound can lead to incomplete or incorrect peptide synthesis, affecting the overall yield and purity of the final product .

Dosage Effects in Animal Models

The effects of Fmoc-D-leucine chloride in animal models are primarily related to the peptides synthesized using this compound. Different dosages of these peptides can have varying effects on the animals, depending on the specific sequence and structure of the peptides. For instance, low doses of therapeutic peptides may have beneficial effects, such as promoting tissue repair or modulating immune responses. High doses of certain peptides can lead to toxic or adverse effects, such as inflammation or organ damage. The threshold effects and toxicity levels of these peptides need to be carefully studied to determine the optimal dosage for therapeutic applications .

Metabolic Pathways

Fmoc-D-leucine chloride is involved in the metabolic pathways related to peptide synthesis. The compound interacts with various enzymes and cofactors during the synthesis process. For example, coupling reagents such as DIC and HOBt are used to activate the carboxyl group of the amino acid, facilitating the formation of peptide bonds. The Fmoc group protects the amine group, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the peptide chain. The removal of the Fmoc group is achieved using piperidine, which cleaves the carbamate linkage and releases the free amine group for further reactions .

Transport and Distribution

The transport and distribution of Fmoc-D-leucine chloride within cells and tissues are primarily related to its role in peptide synthesis. The compound is typically used in vitro for the synthesis of peptides, and its transport and distribution within cells are not directly relevant. The peptides synthesized using Fmoc-D-leucine chloride can be transported and distributed within cells and tissues, depending on their sequence and structure. These peptides can interact with various transporters and binding proteins, influencing their localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of Fmoc-D-leucine chloride is not directly relevant, as the compound is primarily used in vitro for peptide synthesis. The peptides synthesized using Fmoc-D-leucine chloride can have specific subcellular localizations, depending on their sequence and structure. These peptides can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The targeting signals or post-translational modifications of the peptides can direct them to their specific subcellular locations, influencing their activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Fmoc-D-leucine: The primary product when D-leucine is reacted with Fmoc-Cl.

  • **D-le

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-chloro-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-13(2)11-19(20(22)24)23-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,23,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWFVICGSTUKMS-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-D-leu-cl
Reactant of Route 2
Reactant of Route 2
Fmoc-D-leu-cl
Reactant of Route 3
Fmoc-D-leu-cl
Reactant of Route 4
Fmoc-D-leu-cl
Reactant of Route 5
Reactant of Route 5
Fmoc-D-leu-cl
Reactant of Route 6
Reactant of Route 6
Fmoc-D-leu-cl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.